molecular formula C17H21N3O2S B5380048 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide

Cat. No. B5380048
M. Wt: 331.4 g/mol
InChI Key: LZQGZQTYMSKSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide, also known as DMAPT, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide exerts its effects through the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, cell survival, and immune response. Inhibition of NF-κB by N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, resulting in reduced inflammation and immune response. Additionally, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines. In inflammatory disorders, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to reduce inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted effects on inflammation and immune response. Additionally, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to have low toxicity in vitro and in vivo. However, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide. One area of interest is the development of new drugs based on the structure of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide and its effects on different cell types and diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide in humans.

Synthesis Methods

The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide involves a multi-step process that begins with the reaction of 2-bromo-3-methylpyridine with dimethylamine to form 2-(dimethylamino)pyridine. This intermediate is then reacted with 3-methoxybenzyl chloride to form the desired product, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide.

Scientific Research Applications

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In viral research, N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide has been shown to have antiviral activity against a number of viruses, including influenza and HIV. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide, showing its anti-inflammatory effects.

properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(3-methoxyphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20(2)17-13(6-5-9-18-17)11-19-16(21)12-23-15-8-4-7-14(10-15)22-3/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGZQTYMSKSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)CSC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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